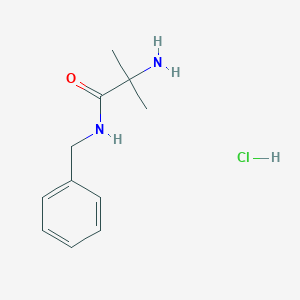
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride
Overview
Description
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride, also known as PPAH, is an organic compound that is widely used in scientific research. It is a synthetic amine derivative of phenylphenyl ethan-1-amine that has a hydrochloride group attached to it. PPAH is used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications, including biochemical and physiological studies. It is often used in studies of the effects of neurotransmitters, hormones, and other biological molecules on the body. (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is also used as a tool to study the effects of drugs on the body, as well as to study the actions of enzymes and other proteins. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is used in laboratory experiments to study the properties of various compounds.
Mechanism of Action
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride acts as an agonist at certain receptors in the body, specifically the serotonin 5-HT2A receptor. When (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride binds to this receptor, it activates it and triggers a signal transduction pathway. This leads to the release of various neurotransmitters, such as serotonin and dopamine, which can have various effects on the body.
Biochemical and Physiological Effects
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of serotonin, which can lead to improved mood and decreased anxiety. It has also been shown to increase the release of dopamine, which can lead to improved cognition and focus. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride can increase the release of norepinephrine, which can lead to improved alertness and energy.
Advantages and Limitations for Lab Experiments
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is a useful tool for laboratory experiments due to its ability to act as an agonist at certain receptors. This makes it possible to study the effects of various compounds on the body. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride is relatively easy to synthesize, making it a cost-effective tool for laboratory experiments. However, there are some limitations to using (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride in laboratory experiments. For example, the effects of (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride can vary depending on the concentration and duration of the exposure. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride can interact with other compounds, which can affect the results of the experiment.
Future Directions
There are a number of potential future directions for the use of (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride. For example, it could be used to study the effects of various drugs on the body, as well as to study the effects of different hormones and neurotransmitters. Additionally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride could be used to study the effects of various environmental factors on the body. Finally, (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride could be used to study the effects of various chemicals on the body, such as pesticides and food additives.
properties
IUPAC Name |
(1S)-1-(4-phenylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATCFWMBDRASHY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)
![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)











